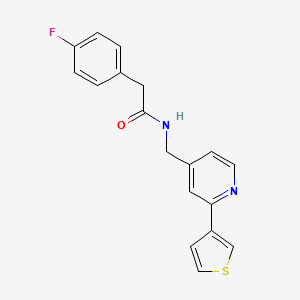

2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves multiple steps, typically starting with the formation of core structures followed by functional group modifications. While specific details on the synthesis of "2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide" are not directly available, research on similar compounds provides insights. For instance, Sunder and Maleraju (2013) describe the synthesis of closely related N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, highlighting the complexity and multi-step nature of synthesizing such molecules (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of multiple aromatic rings, which may contribute to their potential biological activity. The structural elucidation is typically achieved through spectroscopic methods such as NMR, IR, and Mass Spectrometry. Studies similar to the synthesis of acetamide derivatives reveal the importance of confirming chemical structures using these techniques to ensure the correct compound is synthesized (MahyavanshiJyotindra et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of "2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide" and its derivatives often involves interactions at the acetamide moiety or the aromatic systems. These compounds can participate in various chemical reactions, forming the basis for further chemical modifications to enhance their pharmacological profile. The research by Ugwu and Okoro (2014) on related acetamide derivatives showcases the potential chemical versatility and reactivity of such compounds, including their use in the synthesis of molecules with enhanced biological activities (Ugwu & Okoro, 2014).

Aplicaciones Científicas De Investigación

Thrombin Inhibition

Compounds with fluorophenyl and acetamide structures have been investigated for their potent inhibitory activity against thrombin, showcasing their potential application in anticoagulant therapy and cardiovascular disease treatment (L. Lee et al., 2007).

Chemosensors for Metal Ions

Research on acetamide derivatives reveals their application as chemosensors, particularly for detecting and monitoring Zn2+ concentrations in biological systems and environmental samples. These chemosensors exhibit remarkable fluorescence enhancement upon metal ion binding, indicating their utility in bioimaging and environmental monitoring (G. Park et al., 2015).

Anticancer Activity

Fluorosubstituted compounds, including those with acetamide groups, have been explored for their anticancer properties. For instance, novel fluoro-substituted benzo[b]pyran compounds show significant anticancer activity against lung, breast, and CNS cancer cell lines, suggesting potential applications in cancer therapy (A. G. Hammam et al., 2005).

Src Kinase Inhibition and Anticancer Activities

N-Benzyl substituted acetamide derivatives, specifically targeting the Src kinase, exhibit potent anticancer activities. These compounds underline the critical role of acetamide derivatives in designing selective kinase inhibitors for cancer treatment (Asal Fallah-Tafti et al., 2011).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c19-16-3-1-13(2-4-16)10-18(22)21-11-14-5-7-20-17(9-14)15-6-8-23-12-15/h1-9,12H,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHLRLVXPUPGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2484477.png)

![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2484488.png)

![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)